molecular formula C13H16N2O3 B13456949 Tert-butyl (4-cyano-3-methoxyphenyl)carbamate

Tert-butyl (4-cyano-3-methoxyphenyl)carbamate

Cat. No.: B13456949
M. Wt: 248.28 g/mol
InChI Key: SFFPDOVMOOAKIR-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyano-3-methoxyphenyl)carbamate is an organic compound with the molecular formula C14H18N2O3 It is a derivative of carbamic acid and contains a tert-butyl group, a cyano group, and a methoxyphenyl group

Preparation Methods

The synthesis of tert-butyl N-(4-cyano-3-methoxyphenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 4-cyano-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl N-(4-cyano-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

tert-Butyl N-(4-cyano-3-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: In biological research, the compound is used to study the effects of cyano and methoxy groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features may contribute to the pharmacological activity of drug candidates.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyano-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group may influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. The tert-butyl group provides steric hindrance, which can modulate the compound’s interactions with enzymes and receptors.

Comparison with Similar Compounds

tert-Butyl N-(4-cyano-3-methoxyphenyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-(4-cyano-3-methoxyphenyl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-10-6-5-9(8-14)11(7-10)17-4/h5-7H,1-4H3,(H,15,16)

InChI Key

SFFPDOVMOOAKIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C#N)OC

Origin of Product

United States

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